7-Hydroxyloxapine

描述

Contextualization as a Major Active Metabolite of Loxapine (B1675254)

Loxapine undergoes extensive metabolism in the human liver, a process mediated by various cytochrome P450 (CYP) enzymes. Among the identified metabolites, 7-hydroxyloxapine (also referred to as 7-OH loxapine) is recognized as a prominent and pharmacologically active derivative fda.govnih.govmedcentral.com. This metabolic transformation is primarily driven by the hepatic enzymes CYP2D6 and CYP3A4 fda.govnih.gov.

Following administration, loxapine is converted into several metabolites, including amoxapine, this compound, and 8-hydroxyloxapine (B195979). While 8-hydroxyloxapine is found in higher concentrations, this compound is noted for its significant pharmacological activity fda.govmedcentral.comdrugbank.com. Studies indicate that this compound can be approximately 4-5 times more active than the parent compound, loxapine, despite typically being present in lower plasma concentrations (around 10% of loxapine's exposure based on AUCinf) fda.govnih.gov. The compound is classified as belonging to the dibenzoxazepine (B10770217) class of organic compounds hmdb.ca. Beyond its direct formation, further metabolic pathways can lead to conjugates such as 7-hydroxy-loxapine-glucuronide (B1163250) and 7-Hydroxy-loxapine-sulfate Sodium Salt, which are also studied in relation to loxapine's disposition smolecule.com.

Table 1: Loxapine Metabolism and Key Enzymes

| Metabolite | Primary Metabolic Pathway | Involved CYP Enzymes | Approximate Relative Exposure (AUCinf) |

| This compound | Hydroxylation | CYP2D6, CYP3A4 | ~10% |

| 8-Hydroxyloxapine | Hydroxylation | CYP1A2 | ~50% |

| Amoxapine | N-demethylation | CYP3A4/5, 2C8, 2C9 | ~5% |

| Loxapine N-oxide | N-oxidation | FMOs, CYP3A4 | ~10% |

Note: Relative exposure percentages are approximate and derived from in vitro human liver microsome studies fda.govnih.gov. FMOs refer to Flavin-containing monoamine oxidases.

Significance in Neuropharmacology and Dopaminergic System Modulation

The "net" pharmacological effects observed in patients treated with loxapine are a composite influenced by the combined concentrations of the parent drug and its active metabolites, including this compound psychiatrist.com. While loxapine is often classified as a typical antipsychotic, its significant affinity for 5-HT2A receptors, similar to atypical antipsychotics, has led some researchers to argue for an atypical classification wikipedia.orgnih.govpsychiatrist.com. The contribution of this compound, particularly its potent D2 receptor activity, plays a role in this complex pharmacological profile fda.govpsychiatrist.com.

Table 2: Receptor Binding Affinities of Loxapine and Significance of this compound

| Receptor Target | Loxapine (Ki, nM) | This compound (Ki, nM) | Significance of this compound |

| Dopamine (B1211576) D2 | 9.8 | Higher than parent drug | Actively contributes to D2 receptor blockade and antipsychotic effect fda.govnih.gov |

| Dopamine D4 | 9.0 | Not explicitly specified | Potent effect influencing overall neuroleptic activity psychiatrist.com |

| Serotonin (B10506) 5-HT2A | 2.0 | Not explicitly specified | Potent effect contributing to the atypical profile fda.govwikipedia.orgpsychiatrist.com |

| Dopamine D1 | 18 | Not explicitly specified | |

| Histamine H1 | 15 | Not explicitly specified | |

| Alpha-1A Adrenergic | 250 | Not explicitly specified |

Compound List

Loxapine

this compound

Amoxapine

8-Hydroxyloxapine

Loxapine N-oxide

7-Hydroxy-loxapine-glucuronide

7-Hydroxy-loxapine-sulfate Sodium Salt

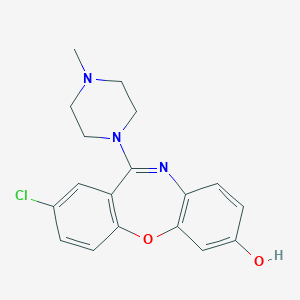

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHDISFPIIFJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190575 | |

| Record name | 7-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37081-75-7 | |

| Record name | 7-Hydroxyloxapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYLOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Formation of 7 Hydroxyloxapine

Hepatic Metabolism of Loxapine (B1675254) to 7-Hydroxyloxapine

Loxapine is subject to significant biotransformation in the liver. europa.eunih.govdrugs.com The primary metabolic routes include hydroxylation, N-demethylation, and N-oxidation. drugs.commedscape.com Hydroxylation of the loxapine molecule can occur at two principal positions, leading to the formation of this compound and 8-hydroxyloxapine (B195979). europa.eudrugs.com While 8-hydroxyloxapine is a major metabolite, this compound is considered a minor metabolite in terms of systemic exposure. europa.eunih.gov Despite its lower concentration, this compound is of particular interest due to its high affinity for dopamine (B1211576) D2 receptors, which is even greater than that of the parent compound, loxapine. nih.govmdpi.com

Cytochrome P450 Enzyme System Involvement

The oxidative metabolism of loxapine, including the formation of this compound, is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Several CYP isoenzymes have been identified as participants in the biotransformation of loxapine, with specific enzymes playing dominant roles in the formation of its various metabolites. nih.govmdpi.com

Role of CYP2D6 in 7-Hydroxylation

Research has consistently identified CYP2D6 as a key enzyme in the 7-hydroxylation of loxapine. nih.govnih.govfda.govcambridge.org In vitro studies have demonstrated that the formation of this compound is mainly catalyzed by CYP2D6. nih.govtaylorandfrancis.com This has been confirmed through correlation analysis with human liver microsomes and the use of selective inhibitors. nih.gov The significant role of CYP2D6 suggests that variations in the activity of this enzyme, due to genetic polymorphisms, could influence the metabolic profile of loxapine and the plasma concentrations of this compound.

Role of CYP3A4 in 7-Hydroxylation

Alongside CYP2D6, CYP3A4 has also been implicated in the formation of this compound. nih.govmdpi.comfda.govcambridge.org While CYP2D6 appears to be the primary catalyst, CYP3A4 also contributes to this specific metabolic pathway. nih.govfda.gov The involvement of multiple CYP enzymes in the hydroxylation of loxapine highlights the complexity of its metabolism. psychiatrist.com

In Vitro Microsomal Studies of this compound Biogenesis

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic pathways leading to this compound. nih.govfda.gov These studies involve incubating loxapine with human liver microsomes and analyzing the formation of its metabolites. nih.gov Such experiments have confirmed that loxapine is metabolized to this compound by CYP2D6 and, to a lesser extent, by CYP3A4. nih.govnih.gov

Furthermore, these in vitro models allow for the investigation of potential drug-drug interactions. psychiatrist.com For instance, the presence of inhibitors for specific CYP enzymes can help to quantify the contribution of each enzyme to the formation of this compound. nih.gov The data from these microsomal studies provide a foundational understanding of the biogenesis of this active metabolite.

Table 1: Key Enzymes in the Biotransformation of Loxapine to this compound

| Enzyme | Role in 7-Hydroxylation | Study Type |

| CYP2D6 | Primary catalyst | In vitro microsomal studies, Correlation analysis nih.govnih.govcambridge.orgtaylorandfrancis.com |

| CYP3A4 | Contributory role | In vitro microsomal studies nih.govmdpi.comfda.govcambridge.org |

Preclinical Pharmacodynamics and Receptor Interactions of 7 Hydroxyloxapine

Dopamine (B1211576) D2 Receptor Binding Affinity and Potency

7-Hydroxyloxapine exhibits notable affinity for dopamine D2 receptors, a key target in the mechanism of action for antipsychotic medications. Preclinical binding studies have elucidated its interaction profile, revealing significant potency at this receptor subtype.

Research indicates that this compound possesses a considerably higher affinity for dopamine D2 receptors compared to the parent compound, loxapine (B1675254). Binding studies have demonstrated that this compound has approximately five times greater affinity for D2 receptors than loxapine psychiatryonline.orgmdpi.comresearchgate.net. For instance, in studies using 3H-spiroperidol binding to rat striatal membranes, this compound showed strong affinity, with its potency to displace the radioligand being notably higher than that of haloperidol (B65202) and chlorpromazine (B137089) nih.gov.

In contrast, another major metabolite, 8-hydroxyloxapine (B195979), has been characterized as being relatively inert at dopamine D2 receptors psychiatryonline.orgnih.govpsychiatryonline.org. Studies have shown it to have essentially no pharmacological activity at D2 receptors, with significantly lower affinity compared to both loxapine and this compound nih.govd-nb.info.

Functional Preclinical Outcomes in Animal Models

Effects on Locomotor Activity

Preclinical studies investigating the impact of this compound on motor behavior in animal models have yielded notable findings. In rodent studies, the intravenous administration of this compound has been shown to induce a reduction in locomotor activity. researchgate.net This effect was observed at doses that were approximately four times lower than those required for the parent compound, loxapine, to elicit a comparable decrease in motor activity. researchgate.net These results suggest that this compound may possess a more potent influence on modulating motor output, specifically in terms of reducing activity levels, when compared to loxapine.

Pharmacokinetic and Distributional Studies of 7 Hydroxyloxapine in Preclinical Models

Brain Region Distribution and Localization in Animal Models (e.g., Striatum)

Research in animal models, particularly rats, has demonstrated a significant and differential distribution of 7-Hydroxyloxapine in the brain. Following oral administration of loxapine (B1675254), high concentrations of this compound are found throughout various brain regions. nih.govresearchgate.net Notably, studies have highlighted the striatum as a key area of accumulation for this metabolite. researchgate.netmdpi.com

Four hours after oral administration of a low dose of loxapine to rats, levels of this compound in ten examined brain regions ranged from 68 to 124 ng/g. nih.govresearchgate.net The highest concentration was observed in the striatum, reaching up to 124 ng/g. researchgate.net This localization in the striatum is consistent with the compound's known affinity for D2 dopamine (B1211576) receptors, which are densely expressed in this brain region. researchgate.netmdpi.com In contrast, the parent compound, loxapine, was only found in trace amounts in the brain (<5 ng/g) under the same conditions. nih.govresearchgate.net This suggests that this compound is a major contributor to the central nervous system effects observed after loxapine administration. researchgate.netnih.gov

Table 1: Concentration of this compound in Rat Brain Regions 4 Hours After Oral Loxapine Administration

| Brain Region | Concentration (ng/g) |

| Striatum | up to 124 |

| Other Examined Brain Regions | 68 - 124 |

| Parent Loxapine (for comparison) | <5 |

Data sourced from studies in rats following a low-dose oral administration of loxapine. nih.govresearchgate.net

Systemic Concentrations in Preclinical Plasma and Cerebrospinal Fluid (CSF)

In preclinical studies, the systemic concentrations of this compound in plasma and cerebrospinal fluid (CSF) have been quantified to understand its pharmacokinetic profile. Following oral administration of loxapine in rats, plasma concentrations of this compound were found to be approximately 15 to 20 times higher than that of the parent drug, loxapine. researchgate.net

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of loxapine and its metabolites in rat plasma and CSF. nih.gov The lower limit of quantification (LLOQ) for this compound in plasma was established at 2 ng/mL, while in CSF, the LLOQ for all analytes was 10 ng/mL. nih.gov Four hours after dosing with loxapine, only trace amounts of the parent drug were measured in plasma (<3 ng/mL). nih.govresearchgate.net These findings underscore the extensive metabolism of loxapine to this compound and the latter's significant systemic exposure. While specific concentration values for this compound in CSF from these particular studies were not detailed, the development of sensitive analytical methods enables its measurement in this compartment, which is often used as a surrogate for unbound brain concentrations. nih.govnih.gov

Comparative Disposition of this compound Versus Parent Loxapine in Vivo

In vivo studies in rats reveal a stark contrast in the disposition of this compound compared to its parent compound, loxapine. The data consistently shows that loxapine is extensively metabolized, leading to substantially higher concentrations of this compound in both the brain and systemic circulation. nih.govresearchgate.net

Four hours after oral administration of loxapine, high levels of this compound were detected throughout the brain (68-124 ng/g), while loxapine itself was present in only trace amounts (<5 ng/g). nih.govresearchgate.net Similarly, plasma concentrations of this compound were significantly higher than those of loxapine. researchgate.net This differential disposition is critical, as this compound exhibits a five-fold higher affinity for the D2 receptor compared to loxapine. researchgate.netnih.gov

The brain-to-plasma concentration ratio appears to be significantly higher for this compound than for loxapine, indicating preferential accumulation of the metabolite in the central nervous system. researchgate.net Following oral administration, minimal amounts of loxapine reach the plasma and brain, whereas substantial levels of this compound accumulate in the brain. researchgate.netnih.gov This highlights that the pharmacological activity observed after oral loxapine administration is likely mediated to a large extent by its active metabolite, this compound. researchgate.netnih.gov

Table 2: Comparative Disposition of Loxapine and this compound in Rats (4 hours post-oral administration)

| Compound | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) |

| Loxapine | <5 | <3 |

| This compound | 68 - 124 | ~15-20 times higher than Loxapine |

Data compiled from preclinical studies in rats. nih.govresearchgate.net

Analytical Methodologies for 7 Hydroxyloxapine Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS offers unparalleled specificity and sensitivity for the quantification of 7-Hydroxyloxapine, allowing for its accurate measurement even at low concentrations in complex biological fluids and tissues.

Several studies have successfully developed LC-MS/MS methods for the simultaneous quantification of loxapine (B1675254) and its major metabolites, including this compound, 8-Hydroxyloxapine (B195979), and Amoxapine. These methods are essential for comprehensive pharmacokinetic profiling and for understanding the metabolic pathways of loxapine.

One such method employs a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) approach for the determination of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine, and this compound in human plasma, enabling their quantification in a single analytical run nih.gov. Another study developed a rapid LC-MS/MS method capable of simultaneously quantifying loxapine and five of its metabolites, including amoxapine, 7-hydroxy-loxapine, and 8-hydroxy-loxapine, in rat brain tissues, plasma, and cerebrospinal fluid (CSF) nih.govresearchgate.net. These methods typically utilize reversed-phase liquid chromatography coupled with electrospray ionization (ESI) in positive ionization mode, with detection via selected reaction monitoring (SRM) to achieve high specificity and sensitivity nih.gov.

Research has shown that in rats treated with loxapine, high levels of 7-hydroxy-loxapine were detected in brain regions (68-124 ng/g) and plasma (<3 ng/ml) four hours post-administration, while loxapine itself was present in trace amounts (<5 ng/g in brain, <3 ng/ml in plasma) nih.gov. In human plasma, validated methods have demonstrated the ability to quantify loxapine and its four metabolites with lower limits of quantification (LLOQ) as low as 0.0500 ng/mL nih.govresearchgate.net.

Table 1: Lower Limits of Quantification (LLOQ) for Loxapine and Metabolites in Biological Matrices

| Matrix | Analyte(s) | LLOQ (ng/g or ng/mL) | Reference |

| Brain Tissue | Loxapine, Amoxapine | 3 ng/g | nih.gov |

| Brain Tissue | This compound, 8-Hydroxyloxapine, etc. | 5 ng/g | nih.gov |

| Plasma | Loxapine, Amoxapine | 1 ng/mL | nih.gov |

| Plasma | This compound, 8-Hydroxyloxapine, etc. | 2 ng/mL | nih.gov |

| Plasma | Loxapine, Loxapine N-oxide, Amoxapine, 8-OH-lox, 7-OH-lox | 0.0500 ng/mL | nih.govresearchgate.net |

| CSF | Loxapine, Amoxapine, Hydroxylated metabolites | 10 ng/mL | nih.govresearchgate.net |

Efficient extraction of this compound from complex biological matrices is critical for accurate quantification. Various techniques have been optimized, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Solid-phase extraction (SPE) is frequently employed due to its selectivity and ability to remove interfering substances, often leading to higher recoveries compared to LLE. Cation-exchange SPE has been found to be effective for the concurrent extraction of loxapine and its hydroxylated metabolites from plasma researchgate.net. Micro-elution SPE has also been utilized for plasma samples, requiring only 100 µL of sample nih.govresearchgate.net. Extraction optimization for brain tissue, plasma, and CSF has involved evaluating parameters like perchloric acid and methanol (B129727) concentrations to maximize analyte recovery while minimizing sample volume nih.govresearchgate.net. For instance, extraction recoveries for loxapine and its metabolites in plasma using SPE methods have been reported to be above 80% nih.govresearchgate.netresearchgate.net.

Liquid-liquid extraction (LLE) has also been used, with procedures involving co-extraction with water-miscible solvents like acetonitrile (B52724) by non-water-miscible solvents such as toluene (B28343) researchgate.net. However, LLE typically yields lower recoveries (e.g., 41-59% or 45-85%) compared to optimized SPE methods researchgate.net. Protein precipitation (PPT) is a simpler and faster technique, often used for high-throughput analysis, though it may result in a less clean supernatant and potential matrix effects sci-hub.st.

Table 2: Extraction Recovery Data for Loxapine and Metabolites in Biological Matrices

| Matrix | Extraction Technique | Analyte(s) | Recovery (%) | Reference(s) |

| Plasma | SPE (Cation-exchange) | Loxapine, Amoxapine, Hydroxylated metabolites | 60-84 | researchgate.net |

| Plasma | LLE | Loxapine, Amoxapine, Hydroxylated metabolites | 41-59 | researchgate.net |

| Plasma | LLE | Loxapine, Amoxapine, Hydroxylated metabolites | 45-85 | researchgate.net |

| Plasma | SPE | Loxapine, 4 metabolites | >80 | nih.govresearchgate.netresearchgate.net |

| Plasma | Protein Precipitation | Contezolid (as example) | 92.94 | mdpi.com |

| Plasma | SPE | Amino acids (as example) | 93.29-100.55 | mdpi.com |

| Brain Tissue | Grinding with ACN | Vitamin D metabolites (as example) | 99.06-106.92 | nih.gov |

| CSF | SPE | Amino acids (as example) | 93.55-101.58 | mdpi.com |

Simultaneous Quantification with Loxapine and Other Metabolites (e.g., Amoxapine, 8-Hydroxyloxapine)

Chromatographic Separation Principles for Hydroxylated Metabolites

Achieving baseline separation of this compound from loxapine and other structurally similar metabolites is paramount for accurate quantification. This is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC).

Commonly employed stationary phases include C18 or C6 columns, often with particle sizes of 5 µm or smaller, to enhance chromatographic efficiency and resolution researchgate.netsci-hub.st. Mobile phases typically consist of a mixture of aqueous buffers (e.g., phosphate (B84403) buffer, formic acid solutions) and organic modifiers such as acetonitrile or methanol researchgate.netresearchgate.netdntb.gov.ua. Gradient elution is frequently used to optimize the separation of analytes with varying polarities, ensuring adequate retention and elution within a reasonable timeframe sci-hub.stresearchgate.netdntb.gov.ua. For example, mobile phases have been described using acetonitrile-acetic acid mixtures with hexylamine (B90201) researchgate.net, or formic acid in water and methanol researchgate.netdntb.gov.ua. Specialized columns, such as pentafluorophenyl (PFP) columns, have also been reported for specific applications, offering alternative selectivity nih.gov. The use of additives like hexylamine or nonylamine (B85610) in the mobile phase can also influence the retention and peak shape of basic analytes like loxapine and its metabolites researchgate.net.

Application of Stable Isotope-Labeled Internal Standards in Bioanalysis

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of reliable LC-MS/MS bioanalysis. SIL-IS, such as deuterium-labeled analogues (e.g., loxapine-d8), possess nearly identical chemical and physical properties to the target analyte, ensuring they undergo similar extraction efficiencies, chromatographic behavior, and ionization responses ingentaconnect.comwuxiapptec.comacanthusresearch.com.

This similarity allows SIL-IS to effectively compensate for variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects (ion suppression or enhancement) wuxiapptec.comresearchgate.net. By adding a known amount of SIL-IS to all samples and calibrators, the ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby improving the accuracy and precision of the assay wuxiapptec.comacanthusresearch.comresearchgate.net.

Key considerations for selecting SIL-IS include the stability of the isotopic label (e.g., deuterium (B1214612) should be placed on non-exchangeable sites) and a sufficient mass difference (typically 4-5 Da or more for small molecules) from the analyte to avoid spectral overlap and cross-talk wuxiapptec.comacanthusresearch.com. The purity of the SIL-IS is also critical to prevent interference with the analyte signal wuxiapptec.com. The timing of IS addition (pre-extraction or post-extraction) is also an important factor for method robustness wuxiapptec.com.

Structure Activity Relationships of 7 Hydroxyloxapine Within the Dibenzoxazepine Class

Structural Determinants of Enhanced Dopamine (B1211576) D2 Receptor Affinity

The critical structural determinant for this enhanced affinity is the presence of the hydroxyl (-OH) group at the 7-position of the dibenzoxazepine (B10770217) scaffold. Research indicates that this specific hydroxylation significantly increases the binding affinity for dopamine D2 receptors when compared to the parent compound, loxapine (B1675254) mdpi.com. Studies have reported that 7-hydroxyloxapine exhibits approximately a five-fold higher affinity for D2 receptors than loxapine mdpi.com. This heightened affinity suggests that the hydroxyl group at this particular position is optimally positioned to interact with specific binding sites on the D2 receptor, thereby modulating its antagonist activity. Consequently, this compound is considered one of the most active metabolites at both dopamine D2 and serotonin (B10506) 5-HT2A receptors, relative to other loxapine metabolites psychiatrist.com.

Comparative Pharmacological Activity with Other Positionally Isomeric Loxapine Metabolites

To fully appreciate the SAR of this compound, it is essential to compare its pharmacological activity with other positional isomers and related metabolites of loxapine. The position of substituents on the dibenzoxazepine ring system can profoundly influence receptor binding, a principle well-established in the study of antipsychotic drugs researchgate.netresearchgate.net.

A key comparison involves this compound and its positional isomer, 8-hydroxyloxapine (B195979). While this compound demonstrates high affinity for dopamine D2 receptors mdpi.comnih.govpsychiatrist.com, research indicates that 8-hydroxyloxapine is pharmacologically inactive at the D2 receptor nih.gov. This stark difference underscores the critical importance of the hydroxyl group's location; the 7-position appears to be crucial for high-affinity D2 receptor binding, whereas the 8-position does not confer similar activity.

Emerging Research Perspectives and Future Directions in 7 Hydroxyloxapine Investigation

Investigation of Direct Actions on Specific Neuronal Systems in Preclinical Models

The direct effects of 7-hydroxyloxapine on various neuronal systems are a critical area of ongoing research. Preclinical models are instrumental in elucidating these actions, providing insights into the metabolite's contribution to both therapeutic efficacy and potential side effects.

Brain distribution studies in rodent models have been particularly revealing. Following oral administration of loxapine (B1675254) to rats, high concentrations of this compound were detected in multiple brain regions, including the striatum, while the parent compound, loxapine, was present in only trace amounts. researchgate.net This localization within the striatum is significant due to the high density of dopamine (B1211576) D2 receptors in this area, a primary target for antipsychotic medications. researchgate.net The data suggest that this compound, rather than loxapine itself, may be the principal mediator of effects on the nigrostriatal dopamine pathway.

Further preclinical investigations have explored the behavioral consequences of these neuronal actions. In animal models, this compound has demonstrated both antipsychotic and sedative properties. researchgate.net Studies have also shown that this compound is more cataleptogenic than loxapine, an effect that is positively correlated with its concentration in the striatum. researchgate.net Catalepsy, a state of motor immobility, is often used as a preclinical indicator of extrapyramidal side effects associated with dopamine receptor blockade. The finding that loxapine may reduce this compound-induced catalepsy suggests a complex interaction between the parent drug and its metabolite. researchgate.net

Interactive Table: Regional Brain Distribution of this compound in Rats

| Brain Region | Concentration (ng/g) |

| Striatum | 124 |

| Other Regions | 68-110 |

This table illustrates the high levels of this compound found in various brain regions of rats four hours after a low-dose oral administration of loxapine. researchgate.net

Further Exploration of Pharmacological Profiles in Advanced Animal Models and In Vitro Systems

The pharmacological profile of this compound is being further elucidated through the use of sophisticated animal models and in vitro techniques. These studies are crucial for understanding its receptor binding affinities and functional activity, which ultimately determine its clinical effects.

In vitro binding assays have been instrumental in characterizing the interaction of this compound with various neurotransmitter receptors. These studies have revealed that this compound possesses a significantly higher affinity for the dopamine D2 receptor compared to its parent compound, loxapine. researchgate.netpsychiatryonline.org Specifically, some research indicates a five-fold greater affinity for D2 receptors. researchgate.netpsychiatryonline.org This potent D2 receptor blockade is a hallmark of many antipsychotic drugs and is believed to be central to their therapeutic action in psychosis.

Advanced in vitro systems, such as those utilizing receptor binding assays with cloned human receptors, provide a highly specific and controlled environment to study these interactions. psychiatrist.com These assays allow for the precise determination of binding affinities (Ki values) for a wide range of receptors, offering a detailed pharmacological fingerprint of this compound.

Future research will likely focus on expanding the use of these advanced models to further refine our understanding of this compound's pharmacological profile. This includes investigating its activity at other receptor subtypes and exploring the functional consequences of receptor binding through cellular and pathway-based assays. Such studies will be critical in fully characterizing the contribution of this compound to the clinical effects of loxapine and may inform the development of new therapeutic agents with optimized pharmacological properties.

Interactive Table: Comparative Receptor Affinities (Ki values in nM)

| Compound | Dopamine D2 Receptor | Serotonin (B10506) 5-HT2A Receptor |

| Loxapine | Higher Ki (Lower Affinity) | Lower Ki (Higher Affinity) |

| This compound | Lower Ki (Higher Affinity) | Data Not Specified |

This table provides a simplified comparison of the in vitro receptor binding affinities of loxapine and this compound, highlighting the higher D2 receptor affinity of the metabolite. researchgate.netpsychiatryonline.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Hydroxyloxapine, and how can researchers ensure reproducibility?

- Methodological Answer : To establish reproducibility, document synthesis protocols with precise stoichiometric ratios, reaction conditions (temperature, solvent systems, catalysts), and purification steps. Include validation through spectral data (e.g., NMR, HRMS) and cross-reference with published methods. For novel routes, provide full characterization of intermediates and final products, adhering to guidelines for reporting experimental details . Replicate experiments in triplicate and report yield ranges and purity metrics (e.g., HPLC chromatograms).

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural integrity?

- Methodological Answer : Combine orthogonal methods such as:

- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity.

- Spectroscopy : H/C NMR for structural confirmation, FT-IR for functional group analysis.

- Mass Spectrometry : HRMS (High-Resolution MS) for molecular weight validation.

Ensure calibration standards are traceable and include control samples to validate instrument performance. Cross-validate results with independent labs if possible .

Q. How should researchers design initial pharmacological studies to evaluate this compound's bioactivity?

- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies, enzyme inhibition) using cell lines or isolated targets relevant to the compound’s hypothesized mechanism. Include positive and negative controls, dose-response curves, and IC/EC calculations. Validate findings with secondary assays (e.g., functional cellular assays) to confirm target engagement. Adhere to statistical power analysis to determine sample sizes and minimize Type I/II errors .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic data for this compound across different biological models?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., species-specific metabolism, dosing regimens). Perform comparative studies under standardized conditions, controlling for factors like:

- ADME Parameters : Bioavailability, protein binding, clearance rates.

- Model Systems : Parallel experiments in rodents vs. human-derived organoids.

Use meta-analysis tools to quantify heterogeneity and apply sensitivity analyses to isolate confounding variables .

Q. How can researchers address challenges in elucidating this compound's mechanism of action when existing data are inconclusive?

- Methodological Answer : Deploy multi-omics approaches (e.g., transcriptomics, proteomics) to identify downstream biomarkers. Combine in silico molecular docking with CRISPR-Cas9 knockout models to validate target interactions. Use pathway enrichment analysis to contextualize findings within broader biological networks. Publish negative results to refine hypotheses and avoid publication bias .

Q. What experimental designs are recommended to investigate this compound's potential off-target effects in complex biological systems?

- Methodological Answer : Implement phenotypic screening in diverse cell types (e.g., primary vs. immortalized cells) and leverage high-content imaging for subcellular localization studies. Use chemoproteomics to identify unintended protein interactions. For in vivo studies, employ toxicogenomic profiling and histopathological assessments. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. How should researchers structure a literature review to identify gaps in this compound's therapeutic applications?

- Methodological Answer : Use systematic search strategies with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") across databases (PubMed, Scopus). Screen results using PRISMA guidelines, categorizing studies by methodology, outcomes, and limitations. Map findings to theoretical frameworks (e.g., structure-activity relationships) to highlight understudied areas. Annotate contradictions and propose validation studies .

Methodological Frameworks and Tools

- For Data Contradictions : Apply Bradford Hill criteria to assess causality in pharmacokinetic/pharmacodynamic disagreements .

- For Hypothesis Testing : Use PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic studies .

- For Reproducibility : Follow ARRIVE guidelines for in vivo experiments and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。